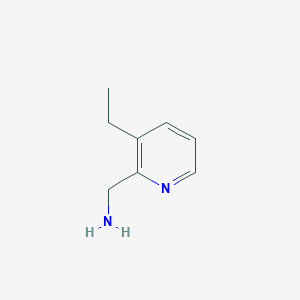

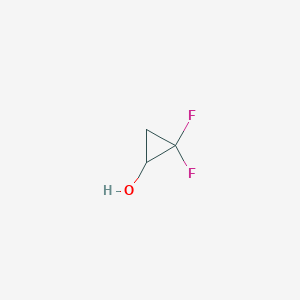

![molecular formula C22H20N2O3S3 B2706438 N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-(ethylsulfonyl)benzamide CAS No. 886961-00-8](/img/structure/B2706438.png)

N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-(ethylsulfonyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

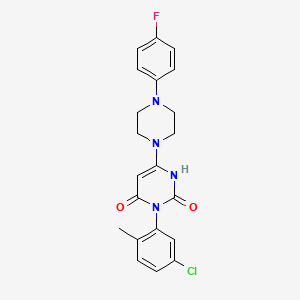

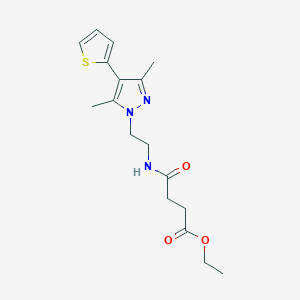

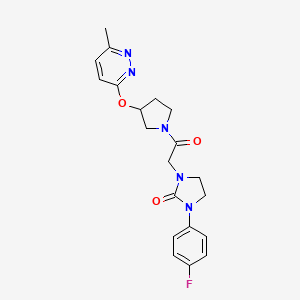

The compound is a benzamide derivative, which means it contains a benzamide group (a benzene ring attached to a carboxamide). It also contains a benzo[d]thiazol-2-yl group and a thiophene group, both of which are heterocyclic compounds (rings that contain atoms of at least two different elements). Finally, it has an ethylsulfonyl group attached to it .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the benzamide, benzo[d]thiazol-2-yl, thiophene, and ethylsulfonyl groups would contribute to the overall polarity of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. Generally, benzamides are solid at room temperature and have higher melting points than corresponding carboxylic acids .Applications De Recherche Scientifique

- The compound’s photophysical properties have been studied in different solvents, revealing insights into its excited-state behavior. Notably, it exhibits dual fluorescence (enol emission and keto emission) due to intramolecular proton transfer (ESIPT) characteristics in solution. Understanding these phenomena can aid in developing new optoelectronic devices and analytical tools .

- Ab initio calculations have shed light on the solvent effect on the hydrogen bond dynamical process. The compound’s excited-state hydrogen bonds and proton transfers are influenced by solvent polarity. Investigating these interactions can provide valuable information for designing novel materials and understanding molecular interactions .

- The compound plays a crucial role in naphthalene synthesis. Its photophysical behavior varies across different solvents, making it an interesting candidate for organic synthesis and related applications .

- In solid thin films, the compound displays enhanced emission and a significant blue shift compared to its ligand form. These properties are relevant for applications in luminescent materials and devices .

- The compound’s ligand properties have been explored in coordination chemistry. Reactions with ruthenium precursors led to organo-carboxamide ruthenium(II) complexes. These complexes may find applications in catalysis, sensing, or materials science .

Optoelectronics and Analytical Tools

Hydrogen Bond Dynamics

Organic Synthesis and Naphthalene Production

Blue-Shifted Emission in Solid Films

Ruthenium Complexes and Coordination Chemistry

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with a benzothiazole structure often interact with various biological targets. For instance, some benzothiazole derivatives have been found to have anti-tubercular activity . .

Mode of Action

The mode of action of a compound depends on its specific targets. Benzothiazole derivatives might inhibit the function of their targets, leading to their therapeutic effects

Biochemical Pathways

The biochemical pathways affected by a compound depend on its specific targets. Benzothiazole derivatives might affect various biochemical pathways depending on their targets

Propriétés

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-ethylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O3S3/c1-4-30(26,27)16-11-9-15(10-12-16)20(25)24-22-19(13(2)14(3)28-22)21-23-17-7-5-6-8-18(17)29-21/h5-12H,4H2,1-3H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOFMHPIWYKSFTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-(4-tert-butylbenzoyl)piperidin-4-yl]-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2706357.png)

![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2706360.png)

![3-(2,5-dioxopyrrolidin-1-yl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2706365.png)

![N-isopropyl-3-[1-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2706373.png)

![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2706376.png)